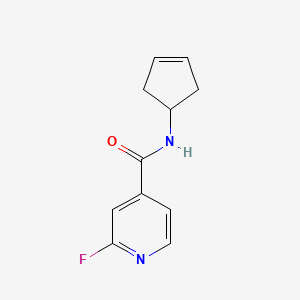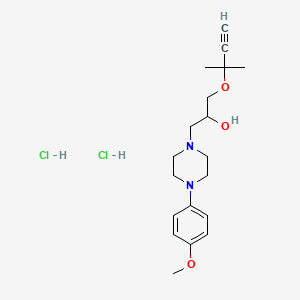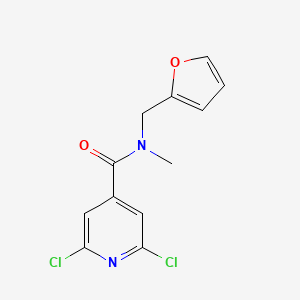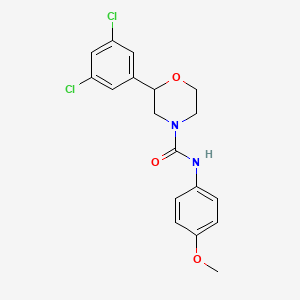![molecular formula C30H35N5O2S B2488108 N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 477303-89-2](/img/structure/B2488108.png)
N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related adamantane derivatives often involves multi-step chemical reactions, including the functionalization of the adamantane core, coupling reactions, and the introduction of specific functional groups to achieve the desired molecular architecture. Techniques such as microwave-assisted synthesis and direct polycondensation have been employed for the efficient synthesis of adamantane-containing compounds, showcasing the diverse methodologies for constructing complex molecules incorporating the adamantane moiety (Göktaş et al., 2012), (Liaw et al., 1999).
Molecular Structure Analysis
Detailed structural analysis, including crystal structure and Hirshfeld surface analysis, provides insights into the molecular conformation and intermolecular interactions of adamantane derivatives. Density Functional Theory (DFT) calculations offer predictions about the molecule's geometry, electronic structure, and vibrational spectra, aiding in the understanding of its chemical behavior (Al-Wahaibi et al., 2019).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions, including nucleophilic substitution, contributing to their wide applicability. The electronic characteristics and reactivity of these molecules have been explored through spectral analysis and quantum chemical modeling, indicating potential for electrophilic substitution reactions and intramolecular charge transfer (Odyntsova, 2016).
Physical Properties Analysis
Adamantane derivatives exhibit high thermal stability and distinctive physical properties due to their bulky and rigid structures. The solubility, glass transition temperatures, and mechanical properties of these compounds have been extensively studied, indicating their potential for various applications in materials science (Liaw et al., 1999).
Scientific Research Applications
Polymer Synthesis and Characterization
Adamantane derivatives have been utilized in the synthesis and characterization of new polymers. For instance, adamantane-type cardo dicarboxylic acids have been prepared for developing new polyamides with moderate to high inherent viscosities. These polymers exhibit solubility in various polar and less polar solvents and possess high tensile strength and modulus, alongside significant thermal stability, as demonstrated in a study by Liaw et al. (1999) on the synthesis of adamantane-type cardo polyamides (Liaw, Liaw, & Chung, 1999).
Material Science and Nanotechnology
Adamantane and triazole derivatives have found applications in material science and nanotechnology. For example, nanoscale tripodal adamantanes have been synthesized for atomic force microscopy (AFM) applications, where their unique structural properties allow for precise interactions at the nanoscale (Li et al., 2003).
Coordination Polymers and Metal-Organic Frameworks
The design of coordination polymers and metal-organic frameworks (MOFs) has also been an area of interest, with adamantane and triazole units serving as key components. These materials exhibit unique properties suitable for various applications, including catalysis and gas storage. A study by Pavlov et al. (2019) highlights the synthesis of orthogonally substituted azole-carboxylate adamantane ligands for the preparation of coordination polymers (Pavlov, Sukhikh, Filatov, & Potapov, 2019).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of adamantane and triazole derivatives have been extensively studied. These compounds often exhibit interesting chemical properties, making them valuable in various synthetic and analytical applications. Research by Al-Wahaibi et al. (2019) on the crystal structure and DFT studies of a potential 11β-HSD1 inhibitor showcases the intricate structural analysis and potential medicinal applications of such compounds (Al-Wahaibi, Joubert, Blacque, Al-Shaalan, & El-Emam, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O2S/c36-27(32-25-9-5-2-6-10-25)20-38-29-34-33-26(35(29)12-11-21-7-3-1-4-8-21)19-31-28(37)30-16-22-13-23(17-30)15-24(14-22)18-30/h1-10,22-24H,11-20H2,(H,31,37)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOCGZYVNGDKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CCC5=CC=CC=C5)SCC(=O)NC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2488030.png)
![2-ethoxy-N-{3-[3-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2488031.png)

![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid](/img/structure/B2488034.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/no-structure.png)
![N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2488036.png)

![2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B2488038.png)

![N-methyl-N-{[3-(6-morpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}butan-1-amine](/img/structure/B2488042.png)

![N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2488047.png)
